molecular formula C6H12N4O4S2 B14196748 3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine CAS No. 832112-49-9

3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine

Cat. No.: B14196748
CAS No.: 832112-49-9
M. Wt: 268.3 g/mol
InChI Key: LLFRRJSEIMSOQC-UHFFFAOYSA-N
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Description

3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine is a chemical compound known for its unique structure and properties It belongs to the class of tetrazines, which are heterocyclic compounds containing a six-membered ring with four nitrogen atoms

Preparation Methods

The synthesis of 3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of a tetrazine derivative with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The ethanesulfonyl groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.

Mechanism of Action

The mechanism of action of 3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine involves its interaction with molecular targets and pathways in biological systems. The compound can interact with enzymes and proteins, leading to the modulation of their activity. It may also affect cellular pathways involved in oxidative stress and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

3,6-Di(ethanesulfonyl)-1,4-dihydro-1,2,4,5-tetrazine can be compared with other similar compounds, such as:

    3,6-Di-tert-butyl-1,4-dihydro-1,2,4,5-tetrazine: This compound has tert-butyl groups instead of ethanesulfonyl groups, leading to different chemical and physical properties.

    3,6-Di-methyl-1,4-dihydro-1,2,4,5-tetrazine: The presence of methyl groups affects its reactivity and applications

Properties

CAS No.

832112-49-9

Molecular Formula

C6H12N4O4S2

Molecular Weight

268.3 g/mol

IUPAC Name

3,6-bis(ethylsulfonyl)-1,4-dihydro-1,2,4,5-tetrazine

InChI

InChI=1S/C6H12N4O4S2/c1-3-15(11,12)5-7-9-6(10-8-5)16(13,14)4-2/h3-4H2,1-2H3,(H,7,8)(H,9,10)

InChI Key

LLFRRJSEIMSOQC-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NNC(=NN1)S(=O)(=O)CC

Origin of Product

United States

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